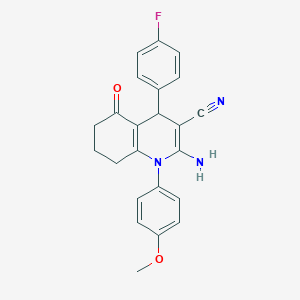![molecular formula C17H20Br3N3O B11545724 N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)
N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a methylcyclohexene ring and a tribromophenyl group
准备方法
合成路线和反应条件
N’-[(1E)-1-(4-甲基环己-3-烯-1-基)亚乙基]-2-[(2,4,6-三溴苯基)氨基]乙酰肼的合成通常涉及多步过程。第一步通常包括制备4-甲基环己-3-烯-1-基基团,该基团可以通过从环己烯开始的一系列反应合成。三溴苯基基团通过溴化反应引入,其中苯基化合物在受控条件下用溴处理。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模的溴化和环化反应。反应条件,如温度、压力和溶剂选择,经过优化以确保高产率和纯度。催化剂也可用于提高反应速率和选择性。
化学反应分析
反应类型
N’-[(1E)-1-(4-甲基环己-3-烯-1-基)亚乙基]-2-[(2,4,6-三溴苯基)氨基]乙酰肼会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 三溴苯基基团可以发生取代反应,其中溴原子被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺。
主要生成产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化物,而取代反应可以产生各种取代衍生物。
科学研究应用
N’-[(1E)-1-(4-甲基环己-3-烯-1-基)亚乙基]-2-[(2,4,6-三溴苯基)氨基]乙酰肼在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及更复杂分子的前体。
生物学: 该化合物的独特结构使其成为研究生物相互作用和机制的候选者。
工业: 用于生产特种化学品和材料。
作用机制
N’-[(1E)-1-(4-甲基环己-3-烯-1-基)亚乙基]-2-[(2,4,6-三溴苯基)氨基]乙酰肼发挥其作用的机制涉及与酶和受体等分子靶标的相互作用。该化合物的结构使其能够与特定位点结合,从而影响生化途径和细胞过程。
相似化合物的比较
类似化合物
4-甲基-3-环己烯-1-酮: 共享甲基环己烯结构,但缺少三溴苯基基团。
6-甲基-2-(4-甲基环己-3-烯-1-基)庚-1,5-二烯-4-醇: 类似于具有甲基环己烯环,但在其他官能团方面有所不同。
独特性
N’-[(1E)-1-(4-甲基环己-3-烯-1-基)亚乙基]-2-[(2,4,6-三溴苯基)氨基]乙酰肼的独特性在于甲基环己烯和三溴苯基基团的组合,赋予了类似化合物中没有的独特化学和生物特性。
属性
分子式 |
C17H20Br3N3O |
|---|---|
分子量 |
522.1 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C17H20Br3N3O/c1-10-3-5-12(6-4-10)11(2)22-23-16(24)9-21-17-14(19)7-13(18)8-15(17)20/h3,7-8,12,21H,4-6,9H2,1-2H3,(H,23,24)/b22-11+ |
InChI 键 |
UJFZONALKZWQMT-SSDVNMTOSA-N |
手性 SMILES |
CC1=CCC(CC1)/C(=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)/C |
规范 SMILES |
CC1=CCC(CC1)C(=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11545653.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11545654.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11545659.png)

![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545684.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11545698.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545702.png)
![2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B11545704.png)
![2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11545712.png)
![pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11545732.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545738.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11545743.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)
